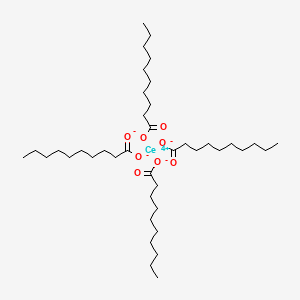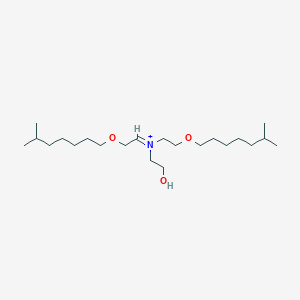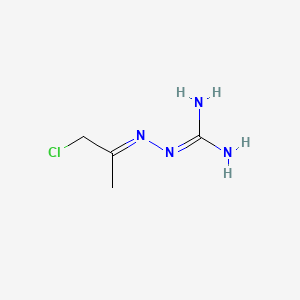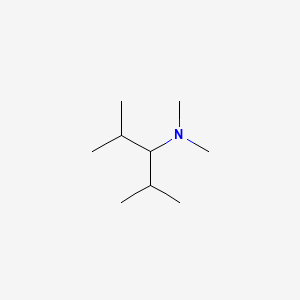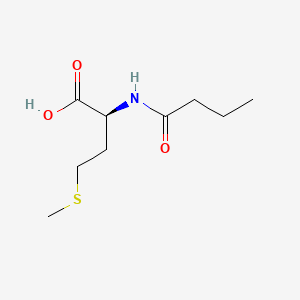
N-(1-Oxobutyl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-オキソブチル)-L-メチオニン: は、アミノ酸誘導体のクラスに属する有機化合物です。 L-メチオニンの窒素原子にブタノイル基が結合していることが特徴です。
準備方法
合成経路と反応条件: N-(1-オキソブチル)-L-メチオニンの合成は、通常、L-メチオニンを酪酸無水物または酪酸塩化物でアシル化する反応によって行われます。 この反応は、通常、ピリジンやトリエチルアミンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します。 反応条件には、多くの場合、以下が含まれます。
温度: 室温から50°C
溶媒: ジクロロメタンまたはその他の適切な有機溶媒
反応時間: 2〜4時間
工業生産方法: N-(1-オキソブチル)-L-メチオニンの工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、以下が含まれます。
連続フロー反応器: 反応条件をより適切に制御するため
精製工程: 再結晶やクロマトグラフィーなど、目的の生成物を高純度で得るため
化学反応の分析
反応の種類: N-(1-オキソブチル)-L-メチオニンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: メチオニン部分の硫黄原子は、酸化されてスルホキシドまたはスルホンを生成します。
還元: ブタノイル部分のカルボニル基は、還元されてアルコールを生成します。
置換: アミノ基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)を穏やかな条件下で。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)を無水溶媒中で。
置換: 塩基の存在下でハロアルカンまたはアシルクロリド。
主な生成物:
酸化: スルホキシドまたはスルホン
還元: アルコール
置換: N-置換誘導体
科学的研究の応用
N-(1-オキソブチル)-L-メチオニンは、以下を含むいくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 代謝経路における役割と潜在的なバイオマーカーとして研究されています。
医学: 抗炎症作用や抗酸化作用を含む潜在的な治療効果について調査されています。
産業: 医薬品の生産や有機合成における中間体として使用されます。
作用機序
N-(1-オキソブチル)-L-メチオニンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。 この化合物は、アミノ酸代謝に関与する酵素の基質として機能することができます。 また、以下を通じてその効果を発揮する可能性があります。
特定の酵素の阻害: 炎症性経路に関与する
フリーラジカルの捕捉: その抗酸化作用による
遺伝子発現の調節: 酸化ストレスや炎症に関連する
類似化合物の比較
N-(1-オキソブチル)-L-メチオニンは、以下のような他の類似化合物と比較することができます。
N-アセチル-L-メチオニン: ブタノイル基ではなくアセチル基を持つ同様の構造。
N-ホルミル-L-メチオニン: ブタノイル基ではなくホルミル基を含む。
N-プロピオニル-L-メチオニン: ブタノイル基ではなくプロピオニル基を含む。
独自性:
長い炭素鎖: ブタノイル基は、アセチル基やホルミル基と比較して長い炭素鎖を提供し、生物活性や溶解度に影響を与える可能性があります。
ユニークな相互作用の可能性: N-(1-オキソブチル)-L-メチオニンの特定の構造により、酵素や受容体とのユニークな相互作用が可能となり、異なる生物学的効果をもたらす可能性があります。
類似化合物との比較
N-(1-Oxobutyl)-L-methionine can be compared with other similar compounds such as:
N-Acetyl-L-methionine: Similar structure but with an acetyl group instead of a butanoyl group.
N-Formyl-L-methionine: Contains a formyl group instead of a butanoyl group.
N-Propionyl-L-methionine: Contains a propionyl group instead of a butanoyl group.
Uniqueness:
Longer carbon chain: The butanoyl group provides a longer carbon chain compared to acetyl or formyl groups, which may influence its biological activity and solubility.
Potential for unique interactions: The specific structure of this compound may allow for unique interactions with enzymes and receptors, leading to distinct biological effects.
特性
CAS番号 |
54746-52-0 |
|---|---|
分子式 |
C9H17NO3S |
分子量 |
219.30 g/mol |
IUPAC名 |
(2S)-2-(butanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-3-4-8(11)10-7(9(12)13)5-6-14-2/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChIキー |
NZIOTNYOYJRBSN-ZETCQYMHSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](CCSC)C(=O)O |
正規SMILES |
CCCC(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



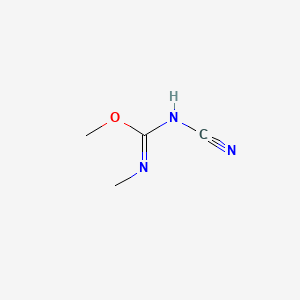
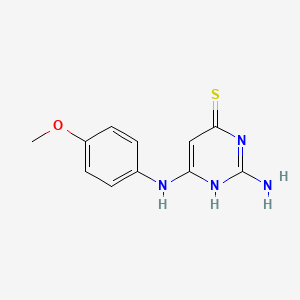
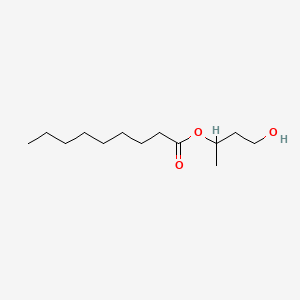
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
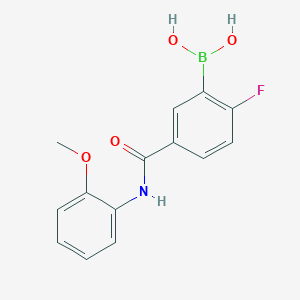
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)



